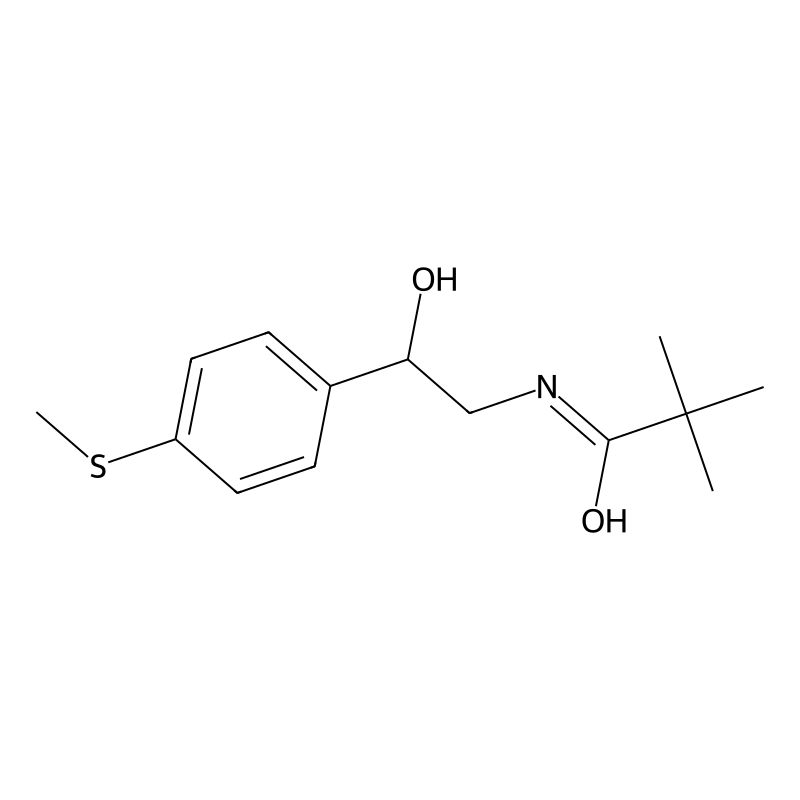

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)pivalamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)pivalamide is a chemical compound characterized by the molecular formula and a molecular weight of 267.39 g/mol. This compound features several functional groups, including an amide, a pivalamide group, a hydroxyl group, and a methylthio group attached to a phenyl ring. These functional groups contribute to its unique chemical properties and potential biological activities.

- There is no information available regarding a potential biological role or mechanism of action.

- No safety information is available concerning flammability, reactivity, or toxicity.

The synthesis of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)pivalamide typically involves several steps:

- Formation of the Amide Bond: A suitable amine reacts with a carboxylic acid derivative (such as an acid chloride or ester) under appropriate conditions to form the amide.

- Introduction of the Hydroxyl Group: This can be achieved through hydroxylation reactions, where suitable precursors are oxidized.

- Attachment of the Methylthio Group: A phenyl derivative is reacted with a methylthio reagent (like methylthiol) to introduce the methylthio substituent.

These methods are primarily utilized in research settings, as industrial production methods for this compound are not widely reported.

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)pivalamide can be compared with several similar compounds that also contain amide, hydroxyl, and methylthio groups:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N-(2-hydroxy-2-phenylethyl)pivalamide | Lacks methylthio group | Different reactivity profile |

| N-(2-hydroxy-2-(4-methylphenyl)ethyl)pivalamide | Contains methyl group instead of methylthio | Variations in oxidation potential |

| N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide | Acetamide group instead of pivalamide | Influences stability and reactivity |

The uniqueness of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)pivalamide lies in its combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.